1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9634578
InChI: InChI=1S/C21H21N3O3/c25-20(15-27-17-7-2-1-3-8-17)23-10-12-24(13-11-23)21(26)19-14-16-6-4-5-9-18(16)22-19/h1-9,14,22H,10-13,15H2
SMILES: C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone

CAS No.:

Cat. No.: VC9634578

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone -

Specification

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone
Standard InChI InChI=1S/C21H21N3O3/c25-20(15-27-17-7-2-1-3-8-17)23-10-12-24(13-11-23)21(26)19-14-16-6-4-5-9-18(16)22-19/h1-9,14,22H,10-13,15H2
Standard InChI Key BJLQHCHKLYLPSG-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Canonical SMILES C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone, reflects its three primary components:

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.

  • Indole-2-carbonyl moiety: An aromatic heterocycle fused to a ketone group, enabling π-π stacking and electrophilic interactions.

  • Phenoxyethanone side chain: A lipophilic aryl ether linked to an acetyl group, enhancing membrane permeability.

The molecular formula (C₂₁H₂₁N₃O₃) corresponds to a molecular weight of 363.4 g/mol. Key descriptors include:

PropertyValue
SMILESC1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
InChIKeyBJLQHCHKLYLPSG-UHFFFAOYSA-N
Topological Polar Surface Area75.8 Ų
LogP (Predicted)2.87

The indole and phenoxy groups contribute to moderate lipophilicity (LogP ≈ 2.87), suggesting balanced solubility in polar and nonpolar media.

Synthetic Approaches

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, analogous piperazine-indole derivatives are typically constructed via:

  • Indole functionalization: Introducing a carbonyl group at the indole’s 2-position using acyl chlorides or anhydrides.

  • Piperazine coupling: Reacting the indole carbonyl intermediate with piperazine under nucleophilic acyl substitution conditions.

  • Phenoxyethanone conjugation: Attaching the phenoxyethanone moiety via alkylation or Mitsunobu reactions .

Proposed Pathway

A plausible synthesis involves:

  • Step 1: Indole-2-carboxylic acid activation with thionyl chloride to form the corresponding acyl chloride.

  • Step 2: Condensation with piperazine in acetonitrile at 60°C to yield 4-(indole-2-carbonyl)piperazine.

  • Step 3: Alkylation with 2-bromo-1-phenoxyethanone in the presence of K₂CO₃ in DMF .

Reaction conditions critical for yield optimization include:

ParameterOptimal Range
Temperature60–80°C
SolventPolar aprotic (e.g., DMF)
CatalystNone (base-driven)
Reaction Time6–12 hours

Challenges include steric hindrance at the piperazine nitrogen and competing side reactions at the indole’s reactive positions.

Biological Relevance and Mechanisms

Table 1: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀
PARP1 inhibitor PARP1 enzyme18 μM
5-HT₂A antagonistSerotonin receptor120 nM
Indole-3-carbinolCYP1A1 induction15 μM

Mechanistic Insights

Molecular docking simulations of analogous piperazine-indole hybrids reveal:

  • PARP1 inhibition: Hydrogen bonding with TYR49 (2.50 Å) and ARG217 (3.56 Å) stabilizes the enzyme-inhibitor complex .

  • Antimicrobial activity: Disruption of bacterial cell membranes via hydrophobic interactions with lipid bilayers.

Research Applications

Oncology

Thiouracil-piperazine hybrids (e.g., compound 5e) demonstrate PARP1 inhibition (IC₅₀ = 18 μM) and pro-apoptotic effects in breast cancer models . The phenoxyethanone group may enhance blood-brain barrier penetration for glioblastoma targeting.

Neuropharmacology

Piperazine derivatives modulate 5-HT₂A and D₂ receptors, suggesting potential in schizophrenia treatment. Indole’s MAO-B inhibitory activity could synergize with phenoxyethanone’s pharmacokinetic properties.

Infectious Diseases

Phenoxyacetone derivatives inhibit viral neuraminidases (e.g., influenza A). Coupling this moiety to piperazine-indole scaffolds may broaden antiviral spectra .

Limitations and Challenges

Synthetic Hurdles

  • Low yields (<50%) in piperazine N-alkylation due to steric effects.

  • Epimerization risk at the indole carbonyl center under basic conditions.

Pharmacokinetic Deficits

  • Moderate aqueous solubility (predicted 0.12 mg/mL) limits oral bioavailability.

  • CYP3A4-mediated metabolism may necessitate co-administration with enzyme inhibitors.

Future Directions

Structural Optimization

  • Piperazine substitution: Introducing methyl groups to enhance metabolic stability.

  • Phenoxyethanone modification: Replacing the acetyl group with a bioisostere (e.g., trifluoromethyl) to improve target affinity.

Preclinical Studies

  • In vivo toxicity: Assessing hepatotoxicity in murine models.

  • Formulation development: Nanoemulsions to address solubility limitations .

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